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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed protocols and troubleshooting advice for determining the Degree of

Labeling (DOL) for Alexa Fluor™ 555 (AF 555) conjugated to proteins and antibodies.

Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents

the average number of dye molecules covalently attached to a single protein or antibody

molecule.[1][2][3] It is a critical quality control parameter in bioconjugation for several reasons:

Consistency and Reproducibility: Knowing the DOL ensures that your experiments are

consistent and reproducible over time.[1]

Functional Integrity: Over-labeling can lead to protein aggregation, reduced antibody binding

affinity, and fluorescence quenching, where the fluorescent signal is diminished due to dye

molecules being too close to each other.[4][5]

Optimal Brightness: While a higher DOL might seem desirable for a stronger signal, there is

an optimal range. Below this range, the signal may be too weak, and above it, self-

quenching can occur, reducing the fluorescence intensity.[1][4]

Q2: What is the optimal DOL for an antibody labeled with AF 555?
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For IgG antibodies, the optimal DOL for Alexa Fluor™ 555 is typically between 4 and 7 moles

of dye per mole of antibody.[6] However, the ideal DOL can vary depending on the specific

protein and its application.[1] It is often recommended to determine the optimal DOL

experimentally for your specific needs.[1]

Q3: What information do I need to calculate the DOL for my AF 555 conjugate?

To calculate the DOL, you will need the following information:

Absorbance of the conjugate at 280 nm (A₂₈₀): This is the wavelength at which proteins

typically absorb light.

Absorbance of the conjugate at the dye's maximum absorbance (Aₘₐₓ): For AF 555, this is

approximately 555 nm.[7]

Molar extinction coefficient of the protein at 280 nm (ε_prot): This value is specific to your

protein. For a typical IgG, it is approximately 203,000 M⁻¹cm⁻¹.[6]

Molar extinction coefficient of AF 555 at 555 nm (ε_dye): This is approximately 150,000

M⁻¹cm⁻¹.[8]

Correction Factor (CF₂₈₀) for AF 555: This accounts for the dye's absorbance at 280 nm. The

correction factor for AF 555 is approximately 0.08.
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Problem Potential Cause Recommended Solution

Low DOL (<4 for IgG)

Suboptimal reaction

conditions: Incorrect pH,

presence of primary amines

(e.g., Tris buffer) in the protein

solution, or low protein

concentration.[4]

Ensure the labeling reaction is

performed at a pH of ~8.3.

Dialyze the protein against a

suitable buffer like PBS to

remove any interfering

substances. Concentrate the

protein to at least 1-2 mg/mL

for efficient labeling.

Insufficient dye: The molar

ratio of dye to protein was too

low.

Increase the molar excess of

the AF 555 reactive dye in the

next labeling reaction.[4]

Inactive dye: The reactive dye

may have hydrolyzed due to

moisture.

Use a fresh vial of the reactive

dye and ensure it is protected

from moisture during storage.

[4]

High DOL (>7 for IgG)
Excessive dye: The molar ratio

of dye to protein was too high.

Reduce the amount of reactive

dye used in the labeling

reaction or increase the

amount of protein.

Prolonged reaction time: The

labeling reaction was allowed

to proceed for too long.

Decrease the incubation time

of the labeling reaction.

Low fluorescence signal

despite an acceptable DOL

Fluorescence quenching: The

dye molecules are too close to

each other or are in a

microenvironment on the

protein that quenches their

fluorescence.[4][5]

This can be protein-specific. If

possible, try labeling a different

site on the protein or aim for a

slightly lower DOL.
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Protein precipitation after

labeling

Over-labeling: A high degree of

labeling can increase the

hydrophobicity of the protein,

leading to aggregation and

precipitation.[9]

Aim for a lower DOL by

reducing the dye-to-protein

ratio in the labeling reaction.[9]

Inappropriate buffer conditions:

The buffer used for storage

may not be optimal for the

labeled conjugate.

Store the labeled protein at a

concentration of >0.5 mg/mL in

the presence of a carrier

protein like BSA and protect it

from light.[10]

Experimental Protocol: Determining the DOL of AF
555-labeled Proteins
This protocol outlines the steps to determine the DOL of an AF 555-labeled protein using UV-

Vis spectrophotometry.

1. Purification of the Labeled Conjugate:

It is crucial to remove all non-conjugated AF 555 dye from the labeled protein before

measuring absorbance.[11][12]

This can be achieved using size-exclusion chromatography (e.g., a gel filtration column) or

extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).[12][13]

2. Spectrophotometric Measurement:

Use a UV-transparent cuvette (e.g., quartz) with a 1 cm pathlength.[2]

Blank the spectrophotometer with the same buffer used to dissolve the conjugate.

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

If the absorbance reading is too high (e.g., >2.0), dilute the sample with a known volume of

buffer and re-measure. Remember to account for the dilution factor in your calculations.[11]
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3. Calculation of DOL:

The DOL is calculated using the following formulas:

Step 1: Calculate the molar concentration of the protein.

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_prot

Step 2: Calculate the Degree of Labeling (DOL).

DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))

Key Quantitative Data for DOL Calculation

Parameter Symbol Value

Molar Extinction Coefficient of

AF 555 at 555 nm
ε_dye 150,000 M⁻¹cm⁻¹[8]

Correction Factor for AF 555 at

280 nm
CF₂₈₀ 0.08

Molar Extinction Coefficient of

IgG at 280 nm
ε_prot ~203,000 M⁻¹cm⁻¹[6]

Maximum Absorbance

Wavelength of AF 555
Aₘₐₓ ~555 nm[7]

Maximum Emission

Wavelength of AF 555
Emₘₐₓ ~565 nm[7]

Visualized Workflows and Pathways
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Caption: Workflow for determining the Degree of Labeling (DOL).
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Caption: Logical flow for troubleshooting common labeling issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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